![molecular formula C11H9ClN4O2S B14625808 4-[(Pyridin-2-yl)sulfamoyl]benzene-1-diazonium chloride CAS No. 57198-81-9](/img/structure/B14625808.png)
4-[(Pyridin-2-yl)sulfamoyl]benzene-1-diazonium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(Pyridin-2-yl)sulfamoyl]benzene-1-diazonium chloride is a diazonium salt that features a benzene ring substituted with a pyridin-2-ylsulfamoyl group and a diazonium chloride group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Pyridin-2-yl)sulfamoyl]benzene-1-diazonium chloride typically involves the diazotization of 4-[(Pyridin-2-yl)sulfamoyl]aniline. This process is carried out by treating the aniline derivative with nitrous acid, which is generated in situ from sodium nitrite and hydrochloric acid. The reaction is usually conducted at low temperatures to stabilize the diazonium salt.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the potentially hazardous diazonium salts.
Analyse Chemischer Reaktionen
Types of Reactions
4-[(Pyridin-2-yl)sulfamoyl]benzene-1-diazonium chloride undergoes various types of reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles, such as halides, cyanides, or hydroxides, through Sandmeyer reactions.
Coupling Reactions: The compound can participate in azo coupling reactions with phenols or aromatic amines to form azo compounds.
Common Reagents and Conditions
Sandmeyer Reactions: Copper(I) chloride, bromide, or cyanide are commonly used reagents.
Azo Coupling: Phenols or aromatic amines in alkaline conditions are typical reagents.
Major Products
Substitution Products: Aryl halides, aryl cyanides, or phenols.
Azo Compounds: Formed through coupling with phenols or aromatic amines.
Wissenschaftliche Forschungsanwendungen
4-[(Pyridin-2-yl)sulfamoyl]benzene-1-diazonium chloride has several applications in scientific research:
Chemistry: Used in the synthesis of various organic compounds through substitution and coupling reactions.
Biology: Potential use in labeling and detection of biomolecules due to its reactivity with nucleophiles.
Medicine: Investigated for its potential in drug development and as a precursor for bioactive compounds.
Industry: Utilized in the production of dyes and pigments through azo coupling reactions.
Wirkmechanismus
The mechanism of action of 4-[(Pyridin-2-yl)sulfamoyl]benzene-1-diazonium chloride involves the formation of a highly reactive diazonium ion. This ion can undergo electrophilic substitution reactions, where it is replaced by various nucleophiles. The molecular targets and pathways involved depend on the specific reaction and the nucleophile used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-[(Pyridin-2-yl)sulfamoyl]aniline: The precursor to the diazonium salt.
Benzene-1-diazonium chloride: A simpler diazonium salt without the pyridin-2-ylsulfamoyl group.
4-[(Pyridin-2-yl)sulfamoyl]benzene-1-sulfonamide: A related compound with a sulfonamide group instead of a diazonium group.
Uniqueness
4-[(Pyridin-2-yl)sulfamoyl]benzene-1-diazonium chloride is unique due to the presence of both the pyridin-2-ylsulfamoyl group and the diazonium group. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in organic synthesis .
Eigenschaften
CAS-Nummer |
57198-81-9 |
|---|---|
Molekularformel |
C11H9ClN4O2S |
Molekulargewicht |
296.73 g/mol |
IUPAC-Name |
4-(pyridin-2-ylsulfamoyl)benzenediazonium;chloride |
InChI |
InChI=1S/C11H9N4O2S.ClH/c12-14-9-4-6-10(7-5-9)18(16,17)15-11-3-1-2-8-13-11;/h1-8H,(H,13,15);1H/q+1;/p-1 |
InChI-Schlüssel |
RGNDWNXPMRAFCA-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)[N+]#N.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



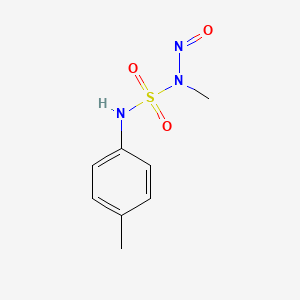
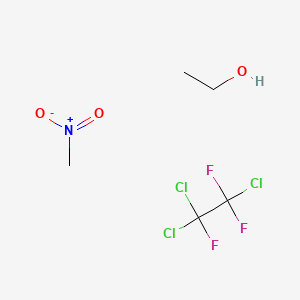
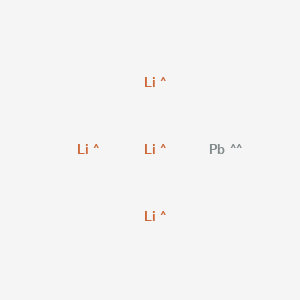
![2-{[(1-Methyl-5-nitro-1H-imidazol-2-yl)methyl]sulfanyl}-1,3,4-thiadiazole](/img/structure/B14625753.png)
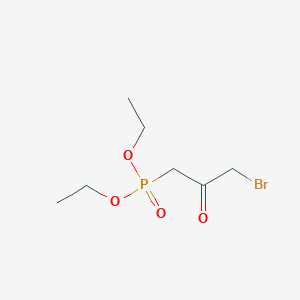
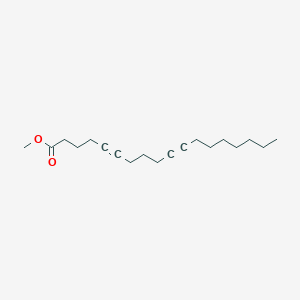
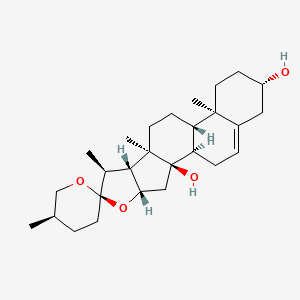

![Propanoicacid, 2-[[[(4-chlorophenyl)amino]thioxomethyl]thio]-](/img/structure/B14625788.png)
![ethyl N-[amino(trimethylsilyl)methylidene]carbamate](/img/structure/B14625794.png)
![1,2,4-Triazolo[3,4-c][1,2,4]triazin-5(8H)-one, 8-methyl-](/img/structure/B14625795.png)


